Octadecane-1-sulfonic acid;pyridine
Description
Pyridine 2,4-dicarboxylic acid (PDCA) is a structural analog of 2-oxoglutarate (2-OG), a key co-substrate for 2-oxoglutarate-dependent dioxygenases (2-ODDs), including prolyl 4-hydroxylases (P4Hs). These enzymes hydroxylate proline residues in hydroxyproline-rich glycoproteins (HRGPs), such as arabinogalactan proteins (AGPs) and extensins, which are critical for plant cell wall structure, cell elongation, and developmental processes .
PDCA acts as a competitive inhibitor of P4Hs, disrupting proline hydroxylation and subsequent O-glycosylation of HRGPs. This inhibition alters cell wall mechanics, leading to phenotypic changes in plants, such as shortened roots, swollen epidermal cells, and modified hypocotyl growth . In tomato seedlings, PDCA treatment (100–250 µM) reduces hydroxyproline content by 50–70% in roots, correlating with root elongation inhibition . Conversely, at 100 µM, PDCA enhances hypocotyl cell elongation and cotyledon expansion, suggesting tissue-specific effects .
Properties
CAS No. |
117330-68-4 |
|---|---|
Molecular Formula |
C23H43NO3S |
Molecular Weight |
413.7 g/mol |
IUPAC Name |
octadecane-1-sulfonic acid;pyridine |
InChI |
InChI=1S/C18H38O3S.C5H5N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;1-2-4-6-5-3-1/h2-18H2,1H3,(H,19,20,21);1-5H |
InChI Key |
KOOJMLMZQGBRRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCS(=O)(=O)O.C1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of chlorine with a sulfo group and subsequent reduction to pyridine-3-sulfonic acid . This process can be carried out using crude 3-chloropyridine N-oxide and Raney nickel in an alkaline solution .
Industrial Production Methods
In industrial settings, the production of pyridine derivatives often involves the use of magnetically recoverable nano-catalysts. These catalysts can be readily separated from the reaction medium using an external magnet, making the process more efficient and environmentally friendly . The high surface area and simple preparation of these catalysts make them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Octadecane-1-sulfonic acid;pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, Raney nickel for reduction, and various oxidizing agents for oxidation . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, which can be further modified for specific applications .
Scientific Research Applications
Octadecane-1-sulfonic acid;pyridine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological systems and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of octadecane-1-sulfonic acid;pyridine involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in various biochemical reactions, while the pyridine ring can interact with enzymes and receptors . These interactions can modulate biological processes and lead to specific therapeutic effects.
Comparison with Similar Compounds
Ethyl 3,4-Dihydroxybenzoate (EDHB)
- Mechanism: EDHB inhibits P4H activity non-competitively, blocking hydroxylation of proline residues in HRGPs .
- Effects: In Arabidopsis, EDHB suppresses root hair elongation and AGP-mediated cell wall assembly.
- Key Difference : EDHB primarily affects root hair growth without significant hypocotyl modulation, whereas PDCA has biphasic effects depending on concentration .
3,4-Dehydroproline (DHP)
- Mechanism : DHP irreversibly inhibits P4Hs by forming a covalent bond with the enzyme’s active site, preventing proline hydroxylation .
- Effects: In carrot root slices, DHP reduces hydroxyproline content by 80%, leading to cell wall defects. In Arabidopsis, DHP enhances cell elongation, contrasting with PDCA’s root-shortening effects .
- Key Difference : DHP’s irreversible inhibition contrasts with PDCA’s reversible, competitive mechanism.
α,α-Dipyridyl (DP)
- Mechanism : DP chelates Fe²⁺, a cofactor required for P4H activity, indirectly inhibiting hydroxylation .
- Effects: DP reduces AGP glycosylation in tobacco, leading to stunted growth.
- Key Difference : DP’s metal chelation mechanism broadly affects Fe²⁺-dependent enzymes, while PDCA specifically targets 2-OG-dependent P4Hs.
Comparative Data Table
Mechanistic and Phenotypic Contrasts
- Dose Dependency : PDCA exhibits dual effects: 100 µM promotes hypocotyl growth, while 250 µM inhibits root elongation. This contrasts with EDHB and DHP, which show linear inhibitory responses .
- Tissue Specificity : PDCA’s hypocotyl promotion is absent in EDHB- or DHP-treated plants, suggesting distinct signaling crosstalk in aerial vs. root tissues .
- AGP Modulation : PDCA and DP reduce AGP epitopes (e.g., JIM13-binding sites), but only PDCA directly lowers hydroxyproline content, linking hydroxylation to glycosylation .
Research Implications
PDCA’s unique ability to differentially regulate root and hypocotyl growth makes it a valuable tool for studying AGP-mediated cell expansion. Its effects are distinct from EDHB’s root-specific action and DHP’s irreversible inhibition. Future studies should explore PDCA’s interaction with ethylene and gibberellin pathways, as these hormones modulate HRGP expression .
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